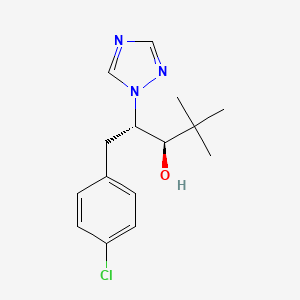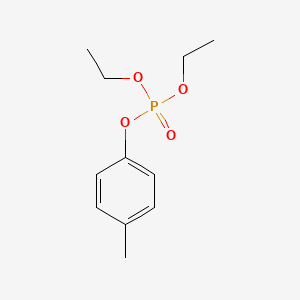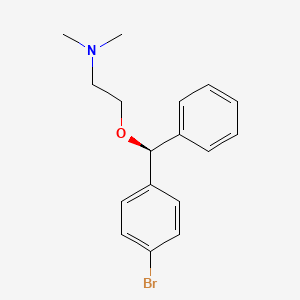
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
The synthesis of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- typically involves the reaction of nitriles with sodium azide in the presence of catalysts. Common synthetic routes include:
Microwave-Assisted Synthesis: This method accelerates the reaction between nitriles and sodium azide, resulting in high yields of the desired tetrazole compound.
Heterogeneous Catalysis: Utilizing catalysts such as zinc salts or silica-supported sodium hydrogen sulfate, this method facilitates the conversion of nitriles to tetrazoles under mild conditions.
Nanoparticle Catalysis: Nanoparticles serve as efficient catalysts, promoting the synthesis of tetrazoles with improved reaction rates and yields.
Industrial production methods often employ these synthetic routes, with a focus on optimizing reaction conditions to achieve high purity and yield.
Analyse Chemischer Reaktionen
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- undergoes various chemical reactions, including:
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. Major products formed from these reactions vary depending on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- involves its interaction with molecular targets and pathways. The tetrazole ring’s electron-donating and electron-withdrawing properties enable it to stabilize electrostatic interactions with receptors and enzymes . This stabilization enhances the compound’s binding affinity and efficacy in various biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- can be compared with other similar compounds, such as:
1H-Tetrazole-5-acetic acid: This compound lacks the phenyl-substituted furan ring, resulting in different chemical properties and applications.
1-Phenyl-1H-tetrazole-5-thiol:
The uniqueness of 1H-Tetrazole-1-acetic acid, 5-(5-phenyl-2-furanyl)- lies in its specific structural features, which contribute to its diverse applications and reactivity.
Eigenschaften
CAS-Nummer |
93770-60-6 |
|---|---|
Molekularformel |
C13H10N4O3 |
Molekulargewicht |
270.24 g/mol |
IUPAC-Name |
2-[5-(5-phenylfuran-2-yl)tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-17-13(14-15-16-17)11-7-6-10(20-11)9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI-Schlüssel |
ZISDBXVKQJALNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)










